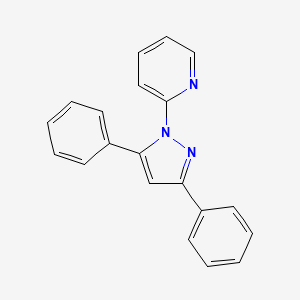
2-Methylbut-3-en-2-yl trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbut-3-en-2-yl trifluoroacetate is an organic compound with the molecular formula C7H11F3O2. It is a trifluoroacetate ester derived from 2-methylbut-3-en-2-ol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylbut-3-en-2-yl trifluoroacetate can be synthesized through the esterification of 2-methylbut-3-en-2-ol with trifluoroacetic acid or its derivatives. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbut-3-en-2-yl trifluoroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-methylbut-3-en-2-ol and trifluoroacetic acid in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 2-Methylbut-3-en-2-ol and trifluoroacetic acid.
Reduction: 2-Methylbut-3-en-2-ol.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylbut-3-en-2-yl trifluoroacetate has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mécanisme D'action
The mechanism of action of 2-methylbut-3-en-2-yl trifluoroacetate involves its reactivity as an ester. The trifluoroacetate group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and proteins through its ester functionality .
Comparaison Avec Des Composés Similaires
2-Methylbut-3-en-2-yl trifluoroacetate can be compared with other similar compounds such as:
2-Methylbut-3-en-2-yl acetate: Similar structure but with an acetate group instead of a trifluoroacetate group.
2-Methylbut-3-en-2-yl benzoate: Contains a benzoate group, leading to different reactivity and applications.
2-Methylbut-3-en-2-yl propionate: Another ester with a propionate group, used in different synthetic applications
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of the trifluoroacetate group.
Propriétés
Numéro CAS |
77949-41-8 |
|---|---|
Formule moléculaire |
C7H9F3O2 |
Poids moléculaire |
182.14 g/mol |
Nom IUPAC |
2-methylbut-3-en-2-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H9F3O2/c1-4-6(2,3)12-5(11)7(8,9)10/h4H,1H2,2-3H3 |
Clé InChI |
INKBTCQPOAPSFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=C)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


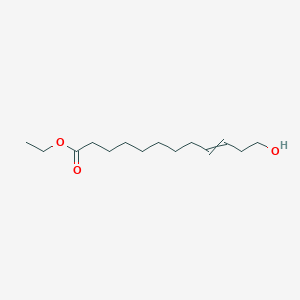
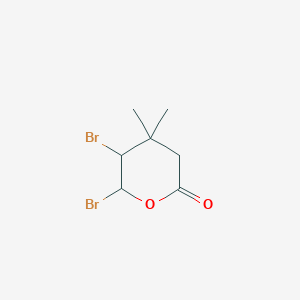
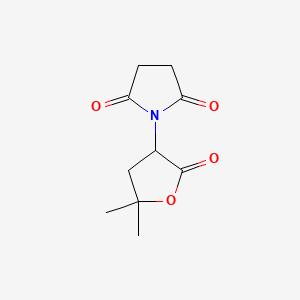
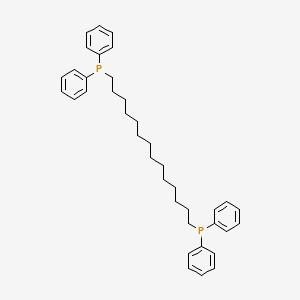
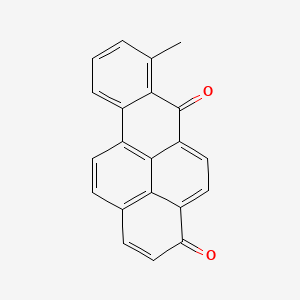
![N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide](/img/structure/B14431643.png)

![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)

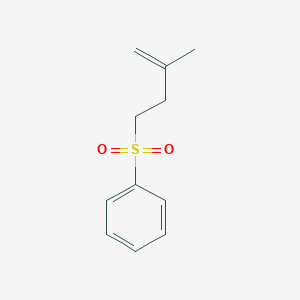
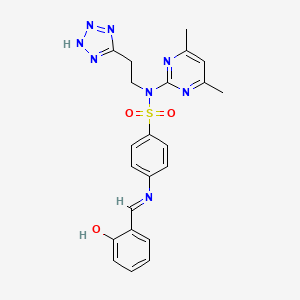
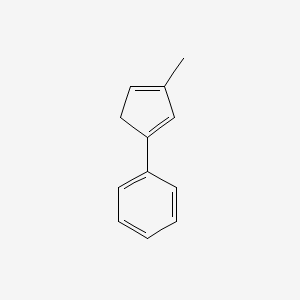
![oxalic acid;N-phenyl-N-[1-(4-propan-2-ylpiperazin-1-yl)propan-2-yl]propanamide](/img/structure/B14431677.png)
